N-hydroxypyrimidine-2-carboxamide
Description
N-Hydroxypyrimidine-2-carboxamide (CAS: 4425-55-2; molecular formula: C₅H₅N₃O; molecular weight: 123.11 g/mol) is a pyrimidine derivative characterized by a hydroxamic acid (-CONHOH) functional group at the 2-position of the pyrimidine ring . This compound is notable for its structural versatility, enabling interactions with biological targets such as metalloenzymes via its hydroxamate moiety, which acts as a metal-chelating agent.
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-hydroxypyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-6-2-1-3-7-4/h1-3,10H,(H,8,9) |
InChI Key |
IZTVIIHVHRHUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxamide with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-hydroxypyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of pyrimidine.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-hydroxypyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research has shown that this compound derivatives exhibit anti-inflammatory, antibacterial, and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-hydroxypyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-hydroxypyrimidine-2-carboxamide, we compare it with three classes of analogues: pyrimidine carboxamides, pyridine carboxamides, and dihydropyrimidinones.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Reactivity and Bioactivity
- Chelation Potential: The hydroxamic acid group in this compound enables stronger metal-binding (e.g., Zn²⁺, Fe³⁺) compared to pivalamide derivatives (e.g., N-(5-hydroxypyridin-2-yl)pivalamide), which lack direct metal-coordinating oxygen atoms .
- Steric Effects : Bulkier substituents, such as the pivaloyl group in pyridine-based analogues, reduce membrane permeability and enzymatic binding efficiency compared to the compact hydroxamate group .
- Electrophilic Reactivity : Brominated derivatives (e.g., N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide) exhibit enhanced reactivity in cross-coupling reactions but may incur toxicity risks in biological systems .
Pharmacological Profile Comparisons
While direct pharmacological data for this compound are sparse, insights can be drawn from related compounds:
- Dihydropyrimidinones: These analogues demonstrate improved solubility and bioavailability compared to fully aromatic pyrimidines, making them preferred in antihypertensive and antimicrobial drug development .
- Pyridine Carboxamides : N-Benzyl-2-pyridinecarboxamide derivatives (e.g., from ) show moderate kinase inhibition but lower metabolic stability due to oxidative degradation of the benzyl group .
- Hydroxamate-Containing Analogues: Hydroxamic acids generally exhibit potent enzyme inhibition (e.g., HDAC inhibitors like vorinostat), suggesting that this compound may share similar mechanistic pathways .
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